4-Methylcyclohexylmagnesium bromide 4-Methylcyclohexylmagnesium bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18885862
InChI: InChI=1S/C7H13.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2,7H,3-6H2,1H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C7H13BrMg
Molecular Weight: 201.39 g/mol

4-Methylcyclohexylmagnesium bromide

CAS No.:

Cat. No.: VC18885862

Molecular Formula: C7H13BrMg

Molecular Weight: 201.39 g/mol

* For research use only. Not for human or veterinary use.

4-Methylcyclohexylmagnesium bromide -

Specification

Molecular Formula C7H13BrMg
Molecular Weight 201.39 g/mol
IUPAC Name magnesium;methylcyclohexane;bromide
Standard InChI InChI=1S/C7H13.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2,7H,3-6H2,1H3;1H;/q-1;;+2/p-1
Standard InChI Key WYNLCHWHJUOWBX-UHFFFAOYSA-M
Canonical SMILES CC1CC[CH-]CC1.[Mg+2].[Br-]

Introduction

Structural and Physicochemical Properties

4-Methylcyclohexylmagnesium bromide belongs to the class of Grignard reagents, characterized by a magnesium atom bonded to an organic group (4-methylcyclohexyl) and a halide (bromide). Key properties include:

PropertyValueSource
Molecular FormulaC7H13BrMg\text{C}_7\text{H}_{13}\text{BrMg}
Molecular Weight201.39 g/mol
Density0.966 g/mL (in THF)
Flash Point-17°C
SolubilitySoluble in THF, ethers

The compound’s structure enables it to act as a strong nucleophile, attacking electrophilic centers in carbonyl compounds, epoxides, and halides . Its exact mass is 200.00 g/mol, and the LogP value (3.13) indicates moderate lipophilicity, influencing its reactivity in polar aprotic solvents .

Synthesis and Optimization

The synthesis of 4-methylcyclohexylmagnesium bromide follows the general Grignard reaction protocol:

4-Methylcyclohexyl bromide+MgTHF or Et2O4-Methylcyclohexylmagnesium bromide\text{4-Methylcyclohexyl bromide} + \text{Mg} \xrightarrow{\text{THF or Et}_2\text{O}} \text{4-Methylcyclohexylmagnesium bromide}

Key steps include:

  • Preparation of Magnesium Surface: Activation of magnesium turnings by etching with iodine or mechanical grinding to remove oxide layers .

  • Reaction Conditions: Conducted under nitrogen or argon at temperatures between 20–40°C. The exothermic reaction requires controlled addition to prevent thermal runaway .

  • Yield Optimization: Yields range from 70–95%, depending on solvent purity and moisture content. Anhydrous THF is preferred for higher reactivity .

Recent advancements in bromide synthesis, such as solid-state bromine sources (e.g., Cs4Sb2Br12\text{Cs}_4\text{Sb}_2\text{Br}_{12}), have improved the efficiency of precursor preparation .

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

4-Methylcyclohexylmagnesium bromide is widely used to construct C–C bonds. For example:

  • Addition to Carbonyl Groups: Reacts with ketones to form tertiary alcohols:

    R2C=O+R’MgBrR2C-O-MgBrH2OR2C-OH\text{R}_2\text{C=O} + \text{R'MgBr} \rightarrow \text{R}_2\text{C-O-MgBr} \xrightarrow{\text{H}_2\text{O}} \text{R}_2\text{C-OH}

    This reaction is fundamental in synthesizing steroids and terpenes .

  • Cross-Coupling Reactions: Catalyzed by transition metals (e.g., Fe, Mn), it participates in Kumada couplings to form biaryl structures:

    Ar-X+RMgBrMnCl2Ar-R\text{Ar-X} + \text{RMgBr} \xrightarrow{\text{MnCl}_2} \text{Ar-R}

    Such reactions are exploited in pharmaceutical intermediates .

Functional Group Transformations

  • Alkylation of Esters: Converts esters to ketones via intermediate alkoxy magnesium species.

  • Reduction of Nitriles: Produces primary amines upon hydrolysis .

Structural Analogs and Comparative Reactivity

CompoundMolecular FormulaKey Differences
Cyclohexylmagnesium bromideC6H11BrMg\text{C}_6\text{H}_{11}\text{BrMg}Lacks methyl group; lower steric hindrance
Phenylmagnesium bromideC6H5MgBr\text{C}_6\text{H}_5\text{MgBr}Aromatic ring enhances resonance stabilization
Methylmagnesium bromideCH3MgBr\text{CH}_3\text{MgBr}Smaller alkyl group; higher reactivity

The methylcyclohexyl group in 4-methylcyclohexylmagnesium bromide provides steric bulk, reducing side reactions in crowded electrophilic environments compared to simpler Grignard reagents .

Recent Research and Innovations

Catalytic Applications

Manganese-catalyzed cross-coupling reactions using 4-methylcyclohexylmagnesium bromide have achieved yields >90% under mild conditions . For instance, the coupling of 4-chlorobenzonitrile with cyclohexylmagnesium chloride using MnCl2\text{MnCl}_2 as a catalyst produces 4-cyclohexylbenzonitrile efficiently .

Solid-State Bromide Sources

Innovative methods employing Cs4Sb2Br12\text{Cs}_4\text{Sb}_2\text{Br}_{12} as a bromine precursor have streamlined the synthesis of bromide intermediates, reducing reliance on hazardous liquid bromine .

Mechanistic Insights

DFT studies reveal that the reaction proceeds via a single-electron transfer (SET) mechanism in iron-catalyzed systems, where the Grignard reagent acts as both a nucleophile and a reductant .

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